Product packaging for Benzylidene-cycloheptane(Cat. No.:CAS No. 15537-53-8)

Benzylidene-cycloheptane

Cat. No.: B2671709
CAS No.: 15537-53-8
M. Wt: 186.298
InChI Key: ILROGEBIAZWFPX-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Chemical Research

The significance of benzylidene-cycloheptane and related structures lies in their utility as building blocks and reaction substrates in organic synthesis. The exocyclic double bond is a key functional group that can participate in a variety of chemical transformations. For instance, cycloaddition reactions involving similar benzylidene derivatives have been explored to create complex polycyclic and spirocyclic frameworks. rsc.orgnih.govresearchgate.net These intricate structures are often found in natural products and pharmaceutically active compounds. nih.gov

Furthermore, the benzylidene moiety itself can be a target for various reactions. Oxidation of the benzylic position can lead to the formation of carbonyl compounds, which are versatile intermediates in organic synthesis. mdpi.com The double bond can also be subjected to reactions like epoxidation or dihydroxylation to introduce new functional groups.

Historical Development of Research on Related Olefinic and Cycloalkane Systems

The study of this compound is built upon a rich history of research into its constituent parts: olefins (alkenes) and cycloalkanes. The investigation of cycloalkanes dates back to the late 19th century, with significant advancements in understanding their structure, stability, and reactivity. numberanalytics.commsu.edu The development of concepts like ring strain helped to explain the properties of cyclic molecules. The study of larger rings like cycloheptane (B1346806) revealed complex conformational landscapes. acs.orglibretexts.org

The synthesis of olefins has been a central theme in organic chemistry. Landmark discoveries such as the Wittig reaction, developed by Georg Wittig in the 1950s, provided a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the use of a phosphonium (B103445) ylide. libretexts.org A significant modification, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions and often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgtcichemicals.comorganic-chemistry.orgconicet.gov.ar These methods are directly applicable to the synthesis of this compound and its derivatives. cymitquimica.com

Another important area of historical development is the study of photochemical reactions of olefins. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, leads to the formation of four-membered oxetane (B1205548) rings. wikipedia.orgorganic-chemistry.orgnih.govchemistryworld.commdpi.com This reaction, first reported by Emanuele Paternò and later established by George Büchi, has been extensively studied and applied in organic synthesis. wikipedia.orgnih.gov

The field of olefin metathesis, which involves the redistribution of alkene fragments, has also revolutionized the synthesis of complex molecules, including those with cyclic and exocyclic double bonds. researchgate.netacs.org

Current Research Frontiers and Challenges

Current research involving structures related to this compound continues to push the boundaries of organic synthesis and materials science. One of the ongoing challenges is the development of highly stereoselective and efficient methods for the synthesis of complex molecules. This includes the catalytic asymmetric synthesis of functionalized cycloalkanes and the development of novel cycloaddition strategies. uwindsor.carsc.org

The exploration of new catalytic systems for reactions such as C-H activation and oxidation remains a vibrant area of research. mdpi.com Applying these methods to molecules like this compound could provide direct routes to valuable functionalized derivatives. For instance, recent advancements have focused on the direct oxidation of benzylic C-H bonds to form carbonyl compounds using various catalytic, electrochemical, and photochemical methods. mdpi.com

Furthermore, the synthesis and study of polymers derived from benzylidene-cycloalkanone monomers have shown potential in materials science, with investigations into their conductive properties. kpi.ua The unique electronic properties of the conjugated system in benzylidene derivatives are also being explored in the development of chemical sensors. rsc.org

A significant frontier lies in the application of these fundamental chemical transformations to the total synthesis of complex natural products. conicet.gov.arrsc.org The development of tandem or multicomponent reactions that can rapidly build molecular complexity from simple starting materials related to this compound is a key goal. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related synthetic methods.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC14H18 nih.govmanchesterorganics.com
Molecular Weight186.29 g/mol nih.govmanchesterorganics.com
IUPAC Name(Phenylmethylidene)cycloheptane nih.gov

Table 2: Common Synthetic Reactions for Olefin Synthesis

Reaction NameDescriptionKey ReagentsTypical Product
Wittig ReactionConverts aldehydes or ketones to alkenes. masterorganicchemistry.comwikipedia.orglibretexts.orgPhosphonium ylide, Aldehyde/KetoneAlkene, Triphenylphosphine (B44618) oxide masterorganicchemistry.comwikipedia.org
Horner-Wadsworth-Emmons (HWE) ReactionA modification of the Wittig reaction that often gives (E)-alkenes with high selectivity. wikipedia.orgtcichemicals.comorganic-chemistry.orgconicet.gov.arPhosphonate carbanion, Aldehyde/Ketone(E)-Alkene, Phosphate (B84403) ester wikipedia.orgorganic-chemistry.org
Paternò-Büchi ReactionA photochemical [2+2] cycloaddition to form oxetanes. wikipedia.orgorganic-chemistry.orgnih.govCarbonyl compound, Alkene, UV lightOxetane wikipedia.orgorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18 B2671709 Benzylidene-cycloheptane CAS No. 15537-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylidenecycloheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h3,6-7,10-12H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILROGEBIAZWFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Benzylidene Cycloheptane

Electrophilic and Nucleophilic Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond in benzylidene-cycloheptane is susceptible to both electrophilic and nucleophilic attacks, leading to a range of saturated cycloheptane (B1346806) derivatives.

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, resulting in the formation of benzylcycloheptane.

The general reaction is as follows:

C₆H₅CH=C₇H₁₂ + H₂ → C₆H₅CH₂-C₇H₁₃

The choice of catalyst and reaction conditions can influence the efficiency of the reduction. For instance, palladium on carbon is a highly effective and commonly used catalyst for such hydrogenations, often requiring mild conditions of temperature and pressure.

Table 1: Catalytic Hydrogenation of this compound

Catalyst Reagent Product
Palladium on Carbon (Pd/C) Hydrogen (H₂) Benzylcycloheptane
Platinum(IV) Oxide (PtO₂) Hydrogen (H₂) Benzylcycloheptane
Raney Nickel Hydrogen (H₂) Benzylcycloheptane

Chemical reduction methods can also be employed to achieve the saturation of the exocyclic double bond. Reagents like diimide (N₂H₂), generated in situ from hydrazine and an oxidizing agent, can selectively reduce non-polar double bonds.

This compound undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂) to yield vicinal dihalides. chemistrysteps.commasterorganicchemistry.com The reaction with bromine, for example, proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This mechanism results in the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com

The reaction with hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), is another example of electrophilic addition. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that is bonded to more hydrogen atoms. In the case of this compound, the benzylic carbon is more substituted. Therefore, the initial protonation occurs at the cycloheptylidene carbon, leading to the formation of a stable benzylic carbocation. Subsequent attack by the halide ion on this carbocation yields the corresponding haloalkane. masterorganicchemistry.compressbooks.pub The reaction rate typically increases with the acidity of the hydrogen halide (HI > HBr > HCl > HF). libretexts.org

Table 2: Halogenation and Hydrohalogenation of this compound

Reagent Product Regioselectivity
Bromine (Br₂) 1-benzyl-1,2-dibromocycloheptane Not applicable
Hydrogen Bromide (HBr) (1-bromo-1-phenylethyl)cycloheptane Markovnikov

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the exocyclic double bond of this compound. libretexts.orgyoutube.comyoutube.com The reaction proceeds in two steps. First, borane (BH₃) or a borane derivative adds across the double bond in a concerted, syn-addition manner. libretexts.orgchemistrysteps.com Steric and electronic factors favor the placement of the boron atom on the less substituted carbon, which in this case is the cycloheptylidene carbon, while the hydrogen atom adds to the more substituted benzylic carbon. chemistrysteps.comperiodicchemistry.com

Table 3: Hydroboration-Oxidation of this compound

Step Reagents Intermediate/Product Stereochemistry
1. Hydroboration Borane (BH₃) Organoborane Syn-addition
2. Oxidation Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (B78521) (NaOH) (Cycloheptyl)(phenyl)methanol Retention

Cycloaddition Reactions Involving the Benzylidene Moiety

The π-system of the benzylidene moiety in this compound can participate in various cycloaddition reactions, leading to the formation of new cyclic structures.

The exocyclic double bond of this compound can undergo [2+1] cycloaddition reactions with carbenes or carbenoids to form spirocyclic cyclopropane (B1198618) derivatives. wikipedia.orgmasterorganicchemistry.comlibretexts.org Carbenes, which are neutral species with a divalent carbon atom, are highly reactive and can add across the double bond in a concerted fashion. libretexts.orgyoutube.com The stereochemistry of the alkene is typically retained in the cyclopropane product when singlet carbenes are used. masterorganicchemistry.com

A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. wikipedia.org This reagent adds a methylene group (CH₂) across the double bond to yield a spiro[cycloheptane-1,1'-cyclopropane] derivative.

Table 4: [2+1] Cycloaddition (Cyclopropanation) of this compound

Reagent/Method Reactive Species Product
Diazomethane (B1218177) (CH₂N₂) with light or heat Methylene Carbene (:CH₂) 2-phenylspiro[2.6]nonane
Simmons-Smith (CH₂I₂ + Zn(Cu)) Iodomethylzinc Iodide (ICH₂ZnI) 2-phenylspiro[2.6]nonane
Chloroform (CHCl₃) + Base Dichlorocarbene (:CCl₂) 2,2-dichloro-3-phenylspiro[2.6]nonane

The benzylidene moiety can also participate as the 2π component in [3+2] and [4+2] cycloaddition reactions. In [3+2] cycloadditions, this compound can react with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings. rsc.orguchicago.edubeilstein-journals.org The regioselectivity of these reactions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile (this compound). nih.gov

In the context of [4+2] cycloadditions, specifically the Diels-Alder reaction, this compound can act as a dienophile. wikipedia.orgyoutube.comkhanacademy.org For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups. youtube.comkhanacademy.orgmnstate.edu The reactivity of this compound as a dienophile can be enhanced by the presence of electron-withdrawing substituents on the phenyl ring. The reaction with a conjugated diene, such as 1,3-butadiene, would lead to the formation of a spirocyclic cyclohexene derivative. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a concerted, suprafacial manner. wikipedia.org Radical cation Diels-Alder reactions of arylidene cycloalkanes have also been reported, leading to the construction of spiro ring systems. beilstein-journals.org

Table 5: Cycloaddition Reactions of this compound

Reaction Type Reactant Product Type
[3+2] Cycloaddition Nitrone Spirocyclic Isoxazolidine
[4+2] Diels-Alder 1,3-Butadiene Spirocyclic Cyclohexene

Rearrangement Reactions

Rearrangement reactions of this compound and its derivatives can be induced under various conditions, leading to significant structural changes. These transformations are broadly categorized into skeletal and pericyclic rearrangements.

Skeletal Rearrangements

Skeletal rearrangements involve the reorganization of the carbon framework of the molecule. These reactions are often catalyzed by acids and proceed through carbocation intermediates. For this compound, protonation of the exocyclic double bond can generate a tertiary carbocation adjacent to the cycloheptane ring. This intermediate can then undergo rearrangements to form more stable structures.

One potential pathway is a ring contraction via a Wagner-Meerwein-type shift. The formation of the carbocation could trigger the migration of a C-C bond within the cycloheptane ring, leading to a substituted cyclohexane derivative. This process is driven by the release of transannular strain inherent in the seven-membered ring and the formation of a more stable carbocation.

Conversely, ring expansion of a related precursor, such as a 1-(aminomethyl)cyclohexanol (B1329751) derivative bearing a phenyl group, can occur via the Tiffeneau–Demjanov rearrangement to form a cycloheptanone (B156872), a direct precursor to this compound.

Under superacid conditions, aryl group migrations are also possible. Acid-catalyzed isomerization can lead to the migration of the phenyl group to different positions on the cycloheptane ring, proceeding through ipso-arenium ion intermediates before cyclization or further rearrangement. nih.gov

Table 1: Potential Skeletal Rearrangements

Rearrangement TypeDriving ForcePotential Product(s)
Wagner-Meerwein (Ring Contraction)Release of ring strain, formation of a more stable carbocationPhenyl-substituted cyclohexyl derivatives
Aryl MigrationFormation of more stable isomersIsomeric phenyl-substituted cycloheptenes

Pericyclic Rearrangements

Pericyclic reactions are concerted processes that occur through a cyclic transition state. adichemistry.commsu.edu For derivatives of this compound, sigmatropic rearrangements are the most relevant class of pericyclic reactions. organicchemistrydata.org

A wikipedia.orgwikipedia.org-sigmatropic rearrangement , such as the Cope rearrangement, could be envisioned for a derivative of this compound that contains an additional vinyl group appropriately positioned on the cycloheptane ring. Heating such a 1,5-diene system would lead to a concerted reorganization of electrons through a six-membered, chair-like transition state, resulting in a constitutional isomer with the double bonds shifted.

Another relevant transformation is the divinylcyclopropane–cycloheptadiene rearrangement . While this is typically used to synthesize seven-membered rings, the reverse reaction, a retro- wikipedia.orgwikipedia.org-sigmatropic rearrangement, could potentially occur under thermal conditions if a suitable divinylcyclopropane moiety were present as a substituent on the this compound framework.

These reactions are highly stereospecific, and their outcomes can be predicted by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. udel.edu

Functionalization and Derivatization Strategies

The unique structure of this compound offers multiple avenues for functionalization, allowing for the selective modification of either the phenyl ring or the cycloheptane moiety.

Modification of the Benzylidene Phenyl Ring

The phenyl group in this compound is susceptible to electrophilic aromatic substitution . The cycloheptylidene group attached to the benzene ring acts as an electron-donating group (EDG) through hyperconjugation and a weak inductive effect. wikipedia.orguomustansiriyah.edu.iq As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

The increased electron density at the ortho and para positions stabilizes the carbocation intermediate (sigma complex), making these positions the preferred sites of attack. organicchemistrytutor.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄ortho-Nitrothis compound, para-Nitrothis compound
BrominationBr₂, FeBr₃ortho-Bromothis compound, para-Bromothis compound
AcylationRCOCl, AlCl₃para-Acylthis compound

Functionalization of the Cycloheptane Ring

The cycloheptane ring and its exocyclic double bond provide several sites for chemical modification.

Reactions at the Double Bond: The exocyclic double bond is a site of high electron density and readily undergoes addition reactions.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) yields a spiro-epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) produces a diol.

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd) reduces the double bond to a single bond, yielding benzylcycloheptane.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup yields cycloheptanone and benzaldehyde (B42025) or benzoic acid, respectively.

Reactions at Allylic/Benzylic Positions: The C-H bonds adjacent to the double bond (allylic) and the phenyl ring (benzylic) are activated and can be selectively functionalized.

Radical Bromination: N-Bromosuccinimide (NBS) can be used to selectively brominate the allylic position on the cycloheptane ring.

Oxidation: Strong oxidizing agents like KMnO₄ can oxidize the benzylic C-H bond.

C-H Functionalization: Modern transition-metal-catalyzed methods, including those using rhodium or iron catalysts, can enable the direct functionalization of allylic and benzylic C-H bonds, allowing for the introduction of various functional groups with high selectivity. researchgate.netrsc.orgnih.govnih.gov

Regioselective and Chemoselective Transformations

Achieving selectivity is crucial when multiple reactive sites are present. In this compound, chemoselectivity can be achieved by choosing reagents that preferentially react with one functional group over another. For instance, catalytic hydrogenation under mild conditions will typically reduce the double bond without affecting the aromatic ring. Conversely, electrophilic aromatic substitution can be carried out while leaving the double bond intact.

Regioselectivity is key in determining the position of functionalization.

Double Bond Addition: In the case of hydrohalogenation, the addition of H-X across the double bond is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon (the benzylic carbon) to form a more stable tertiary carbocation on the cycloheptane ring.

Aromatic Substitution: As discussed, the cycloheptylidene substituent directs electrophiles to the ortho and para positions of the phenyl ring. libretexts.orgorganicchemistrytutor.com

C-H Functionalization: The use of directing groups or specific catalysts can achieve high regioselectivity in the functionalization of specific C-H bonds on the cycloheptane ring, for example, at positions distal to the double bond. nih.gov

The development of regioselective methods, such as those for the reductive opening of benzylidene acetals, highlights the ability to control reaction outcomes based on the careful choice of reagents and reaction conditions, which can be analogously applied to transformations of this compound. nih.govacs.org

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) methods are required to resolve complex spin systems and establish definitive connectivity. wikipedia.org

For Benzylidene-cycloheptane, a suite of 2D NMR experiments would be employed to assemble its molecular framework piece by piece. Although specific experimental spectra for this compound are not detailed in the surveyed research literature, the application and expected outcomes of these techniques can be described based on the known structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY spectra would reveal correlations between the vinyl proton and the adjacent allylic protons on the cycloheptane (B1346806) ring. Furthermore, it would map the network of couplings between the protons within the seven-membered ring, helping to trace the sequence of CH₂ groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. wikipedia.org This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group produces a cross-peak, definitively linking the proton and carbon chemical shifts. For this molecule, HSQC would distinguish the sp²-hybridized carbons of the phenyl ring and the double bond from the sp³-hybridized carbons of the cycloheptane ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). omicsonline.org This technique is instrumental for connecting molecular fragments that are not directly bonded. Key expected HMBC correlations for this compound would include:

Correlation from the vinylic proton to the ortho-carbons of the phenyl ring and to carbons within the cycloheptane ring.

Correlations from the aromatic protons to the vinylic carbon attached to the ring.

Correlations from the allylic protons on the cycloheptane ring to the vinylic carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could reveal spatial proximity between the ortho-protons of the phenyl ring and the vinylic proton or the allylic protons of the cycloheptane moiety, helping to define the preferred orientation of the phenyl group relative to the cycloalkane ring.

The table below summarizes the expected correlations from these 2D NMR experiments for this compound.

NMR Experiment Correlated Nuclei Expected Key Correlations for this compound Information Gained
COSY ¹H – ¹H (through 2-3 bonds)Vinylic-H ↔ Allylic-H; Allylic-H ↔ Adjacent CH₂-HProton-proton connectivity within the cycloheptane ring.
HSQC ¹H – ¹³C (through 1 bond)Aromatic-H ↔ Aromatic-C; Vinylic-H ↔ Vinylic-C; Aliphatic-H ↔ Aliphatic-CDirect proton-carbon attachments.
HMBC ¹H – ¹³C (through 2-3 bonds)Vinylic-H ↔ Phenyl C(ortho); Aromatic-H ↔ Vinylic-CConnectivity between major structural fragments.
NOESY ¹H – ¹H (through space)Aromatic-H(ortho) ↔ Vinylic-H; Aromatic-H(ortho) ↔ Allylic-HSpatial arrangement and preferred conformation.

The seven-membered cycloheptane ring is known to be conformationally flexible, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair and twist-boat conformations. acs.orgbiomedres.us This flexibility can be studied using Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures. libretexts.orgyoutube.com

At room temperature, the rate of interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals for the cycloheptane protons and carbons. As the temperature is lowered, this interconversion slows down. If the temperature is sufficiently low (the coalescence point is passed), the individual conformers can be "frozen out," and separate signals for the non-equivalent protons and carbons of each conformer may be observed. libretexts.org

While no specific DNMR studies on this compound have been reported, such an analysis would provide critical data on the thermodynamics and kinetics of its conformational processes. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to calculate the activation energy (ΔG‡) for the ring-inversion process. acs.org This would provide quantitative insight into the conformational stability of the benzylidene-substituted seven-membered ring.

Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to the types of bonds and functional groups present, making them powerful tools for structural confirmation.

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its structural features. While detailed, fully assigned experimental spectra for this specific compound are not available in the surveyed literature, the expected vibrational frequencies can be predicted based on established group frequencies. elixirpublishers.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Phenyl RingC-H stretch3100–3000Medium-WeakStrong
Phenyl RingC=C stretch1600, 1580, 1500, 1450Medium-StrongStrong
Cycloheptane RingC-H stretch (sp³)2950–2850StrongStrong
Cycloheptane RingCH₂ bend (scissoring)~1465MediumMedium
Exocyclic C=CC=C stretch1650–1630Medium-VariableStrong
Vinylic C-HC-H stretch (sp²)3040–3010MediumMedium
Vinylic C-HC-H out-of-plane bend1000–650StrongWeak

The C=C stretching vibration of the exocyclic double bond is particularly diagnostic and is expected to be strong in the Raman spectrum due to the high polarizability of the π-bond. The precise position of this band can provide subtle information about conjugation and ring strain.

Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of Raman signals (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. acs.org This enhancement allows for the detection of very small quantities of an analyte. There are no published SERS investigations specifically involving this compound. However, a SERS study could theoretically provide insights into the orientation of the molecule on the metal surface by selectively enhancing vibrational modes based on their proximity and orientation relative to the surface.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For a compound like this compound, which is likely a liquid or a low-melting solid, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. nih.gov A literature search reveals no published crystal structure for this compound. If a structure were obtained, it would provide an unambiguous depiction of the cycloheptane ring's conformation (e.g., twist-chair) and the relative orientation of the benzylidene substituent in the crystalline lattice.

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Mixture Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

For this compound (C₁₄H₁₈, Molecular Weight: 186.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 186. The fragmentation would likely proceed through several characteristic pathways:

Benzylic Cleavage: The most characteristic fragmentation would involve the formation of the highly stable benzyl (B1604629) cation or its rearranged tropylium (B1234903) cation isomer at m/z = 91. This is often the base peak in the spectra of benzyl-containing compounds.

Loss of Alkyl Fragments from the Cycloheptane Ring: The aliphatic ring can undergo fragmentation, leading to the loss of various neutral alkyl radicals (e.g., C₂H₅, C₃H₇), resulting in peaks at M-29, M-43, etc.

Retro-Diels-Alder (RDA) type reactions: Although less straightforward than in six-membered rings, cyclic systems can undergo complex rearrangements and cleavages.

The table below outlines the plausible major fragments for this compound in an EI-MS experiment.

m/z Value Proposed Fragment Ion Plausible Origin
186[C₁₄H₁₈]⁺˙Molecular Ion (M⁺˙)
171[C₁₃H₁₅]⁺Loss of a methyl radical (•CH₃)
157[C₁₂H₁₃]⁺Loss of an ethyl radical (•C₂H₅)
143[C₁₁H₁₁]⁺Loss of a propyl radical (•C₃H₇)
91[C₇H₇]⁺Tropylium ion (base peak)
77[C₆H₅]⁺Phenyl cation

While database entries indicate the existence of a mass spectrum for this compound, a detailed mechanistic analysis of its fragmentation pathways is not available in peer-reviewed literature. nih.gov Such an analysis would confirm the proposed fragmentation routes and could reveal more complex rearrangement pathways characteristic of the cycloheptyl system.

Theoretical and Computational Studies of Benzylidene Cycloheptane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of Benzylidene-cycloheptane. These methods model the molecule's behavior by solving the Schrödinger equation, offering a detailed view of its properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict geometric parameters and electronic properties. For this compound, methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and determine its ground-state electronic energy. mdpi.comepstem.net

These calculations reveal key structural parameters, such as the bond lengths and angles within the cycloheptane (B1346806) ring and the benzylidene moiety. The exocyclic double bond introduces a region of planarity into the otherwise flexible seven-membered ring. DFT studies can quantify the distribution of electron density, highlighting the electron-rich nature of the phenyl ring and the C=C double bond, which are critical sites for chemical reactions. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the energies of the frontier molecular orbitals, providing a quantitative measure of the molecule's reactivity.

Table 1: Representative DFT-Calculated Parameters for this compound (Illustrative Data)
ParameterCalculated Value
Total Energy (Hartree)-542.123
Dipole Moment (Debye)0.45
C=C Bond Length (Å)1.345
C(ring)-C=C Bond Angle (°)123.5
Chemical Hardness (η)2.85 eV
Electrophilicity Index (ω)1.98 eV

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netpreprints.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would show a significant negative potential (red/yellow) localized over the π-system of the phenyl ring and the exocyclic double bond. This concentration of electron density confirms these areas as the primary sites for interaction with electrophiles. Conversely, positive potential (blue) would be observed on the hydrogen atoms of the cycloheptane ring and the phenyl group, indicating their electrophilic character. The MEP map provides a clear, intuitive guide to the molecule's reactivity patterns.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzylidene group, specifically the π-orbitals of the double bond and the aromatic ring. The LUMO would correspond to the π* antibonding orbital of this same system. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mu-varna.bg A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Representative FMO Properties of this compound (Illustrative Data)
OrbitalEnergy (eV)Localization
HOMO-6.15π-system of benzylidene group
LUMO-0.45π*-system of benzylidene group
HOMO-LUMO Gap (ΔE)5.70-

Conformational Analysis of the Cycloheptane Ring

The seven-membered cycloheptane ring is known for its conformational complexity, possessing a greater number of low-energy conformations compared to smaller rings like cyclohexane. unicamp.br The introduction of a rigid benzylidene group, which includes an sp²-hybridized carbon, significantly influences this landscape by restricting the flexibility of a portion of the ring.

Energy Minima and Transition States

Unlike cyclohexane, which has a clear energy minimum in the chair conformation, cycloheptane features several conformations with similar energies. The most stable conformers are the twist-chair (TC) and twist-boat (TB), which exist in a dynamic equilibrium. biomedres.usresearchgate.net The classic chair (C) and boat (B) conformations are typically not energy minima but rather transition states for interconversion between the twist forms.

For this compound, the presence of the exocyclic double bond flattens the part of the ring to which it is attached. This constraint alters the relative energies of the possible conformations. Computational studies would aim to locate the new energy minima and the transition states that connect them on the potential energy surface. The bulky phenyl group introduces steric interactions that further differentiate the stability of various conformers, likely favoring those where the phenyl ring occupies a pseudo-equatorial position to minimize steric strain.

Table 3: Calculated Relative Energies of Parent Cycloheptane Conformers (Illustrative Data)
ConformationRelative Energy (kcal/mol)Status
Twist-Chair (TC)0.00Energy Minimum
Twist-Boat (TB)1.40Energy Minimum
Chair (C)1.90Transition State
Boat (B)2.50Transition State

Interconversion Pathways and Barriers

The various conformers of cycloheptane can interconvert through low-energy pathways involving processes like pseudorotation and ring-flipping. elsevierpure.com These pathways connect the different twist-chair and twist-boat minima via the chair and boat transition states. The energy barriers for these interconversions in the parent cycloheptane are relatively low, leading to a highly flexible and dynamic structure at room temperature.

In this compound, the interconversion pathways are modified. The energy barriers between conformers would be calculated to understand the dynamics of the ring system. The steric bulk of the benzylidene group is expected to raise the energy barrier for certain pathways where it would pass through an eclipsed or sterically hindered position. Conversely, the planarity imposed by the double bond might lower the barrier for other specific interconversion routes. Mapping these pathways and their associated energy barriers is essential for a complete understanding of the molecule's dynamic behavior and how its shape influences its reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. For a molecule such as this compound, density functional theory (DFT) is a commonly employed method to map out potential energy surfaces and identify the most plausible reaction pathways. These studies can provide a deep understanding of the thermodynamic and kinetic aspects of a reaction.

The characterization of transition states is a cornerstone of understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For reactions involving this compound, such as its synthesis via a Wittig reaction or subsequent addition reactions, computational methods can be used to locate and characterize the transition state structures.

Typically, geometry optimization calculations are performed to find the minimum energy structures of reactants, products, and intermediates. Transition state searches are then carried out using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, frequency calculations are performed to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for understanding the reaction rate.

Solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects through either explicit or implicit solvation models. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Density Functional Theory (DFT) is widely used for the accurate prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra nih.govnih.govmdpi.comnih.gov.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus nih.gov. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set, with methods like B3LYP often providing a good balance between accuracy and computational cost nih.govmdpi.comnih.gov. By comparing the calculated NMR spectra with experimental data, the structure and conformation of this compound can be confirmed.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of electronic transitions researchgate.net. These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. The results can be compared with experimental UV-Vis spectra to understand the electronic structure of this compound and to assign the observed absorption bands to specific electronic transitions.

The correlation between predicted and experimental spectroscopic data serves as a crucial validation of the computational model. A good agreement between theory and experiment provides confidence in the computed geometric and electronic structures of the molecule.

Applications in Advanced Organic Synthesis

Benzylidene-cycloheptane as a Key Intermediate in the Synthesis of Complex Molecules

The reactivity of the exocyclic double bond in this compound is central to its utility as a synthetic intermediate. This functionality can participate in a wide array of chemical transformations, enabling the diastereoselective and enantioselective synthesis of intricate molecular frameworks.

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent motifs in numerous natural products and pharmacologically active molecules. The exocyclic double bond of this compound provides an ideal handle for the construction of spirocyclic systems where the cycloheptane (B1346806) ring is fused to a newly formed ring at the benzylic position.

One of the most direct methods to achieve this is through cyclopropanation of the double bond. Reactions such as the Simmons-Smith reaction or additions of carbenes or carbenoids can convert the double bond into a spiro-fused cyclopropane (B1198618) ring. For instance, the reaction with diazomethane (B1218177) (CH₂N₂) in the presence of a palladium catalyst could yield a spiro[cycloheptane-1,1'-cyclopropane] derivative.

Another powerful strategy involves [2+1], [3+2], and [4+2] cycloaddition reactions . In these reactions, this compound can act as the two-atom component, reacting with various reagents to form three-, five-, or six-membered rings spiro-fused to the cycloheptane core. For example, a [3+2] cycloaddition with a nitrile oxide would lead to the formation of a spiro-isoxazoline. The diastereoselectivity of these cycloadditions can often be controlled by the steric bulk of the cycloheptane ring, which can direct the incoming reagent to the less hindered face of the double bond.

Table 1: Hypothetical Spirocyclization Reactions of this compound

Reaction TypeReagentPotential Spirocyclic Product
CyclopropanationCH₂I₂/Zn-Cu (Simmons-Smith)Phenyl-spiro[cycloheptane-1,1'-cyclopropane]
[3+2] CycloadditionPhenyl Azide1-Phenyl-4-phenyl-spiro[cycloheptane-1,5'- mdpi.comresearchgate.nettriazoline]
[4+2] Cycloaddition (Diels-Alder)2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-1-phenyl-spiro[cycloheptane-1,2'-cyclohex-4-ene]

Annulation, the formation of a new ring fused to an existing one, can also be envisioned starting from this compound. In this context, the benzylidene moiety can be modified to participate in intramolecular cyclization reactions, leading to the formation of polycyclic systems containing a fused cycloheptane ring.

A plausible strategy would involve the ortho-functionalization of the benzylidene's phenyl group with a reactive tether. For example, an ortho-lithiated this compound could be treated with an electrophile containing a pendant alkene or alkyne. Subsequent ring-closing metathesis (RCM) or an intramolecular Heck reaction could then be employed to forge the new fused ring.

Alternatively, the exocyclic double bond itself can participate in annulation cascades. For instance, a Robinson-type annulation sequence could be initiated by a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. While not directly applicable to this compound, a related strategy could involve its conversion to a more reactive enamine or enolate precursor that could then undergo a similar annulation process.

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The this compound framework can serve as a scaffold for the design of novel reagents and catalysts. The phenyl group is amenable to substitution, allowing for the introduction of various functional groups that can act as coordinating sites for metal catalysts or as organocatalytic moieties.

For example, the introduction of phosphine (B1218219) groups at the ortho positions of the phenyl ring could generate a bidentate ligand. Coordination of this ligand to a transition metal, such as palladium or rhodium, would result in a catalyst where the cycloheptane ring provides a specific steric environment around the metal center. This steric hindrance could influence the selectivity of catalytic processes like asymmetric hydrogenation or cross-coupling reactions.

Furthermore, chiral derivatives of this compound could be synthesized and employed as chiral ligands or organocatalysts. For instance, asymmetric synthesis could yield an enantiomerically pure functionalized this compound that could be used to induce chirality in a variety of chemical transformations.

Table 2: Potential Catalyst Scaffolds Derived from this compound

Functional Group on Phenyl RingPotential Catalyst TypeApplication
2,6-bis(diphenylphosphino)Transition Metal LigandAsymmetric Catalysis
2-amino, 2'-hydroxySchiff Base LigandEnantioselective Epoxidation
3,5-bis(trifluoromethyl)OrganocatalystAnion-Binding Catalysis

Mechanistic Probes in Fundamental Organic Chemistry Research

The conformational flexibility of the seven-membered cycloheptane ring, combined with the electronic properties of the benzylidene group, makes this compound a potentially interesting tool for probing reaction mechanisms. The different chair and boat conformations of the cycloheptane ring can influence the accessibility of the exocyclic double bond and the stereochemical outcome of reactions.

By studying the reactivity of this compound and its derivatives, researchers could gain insights into the role of steric and electronic effects in various chemical transformations. For example, comparing the rates and selectivities of reactions for this compound with those of its smaller-ring analogues (e.g., benzylidene-cyclopentane and benzylidene-cyclohexane) could help elucidate the impact of ring size and conformation on reactivity.

The benzylidene group itself can be used as a spectroscopic probe. The chemical shifts of the vinylic proton and the ortho-protons of the phenyl ring in NMR spectroscopy are sensitive to the electronic environment and can provide information about the progress of a reaction or the nature of intermediates.

Role in the Synthesis of Scaffolds for Materials Science Research

In materials science, there is a continuous search for new molecular building blocks to create polymers and other materials with tailored properties. The this compound scaffold offers several features that could be advantageous in this context.

The exocyclic double bond can undergo polymerization, potentially leading to polymers with a cycloheptane ring in each repeating unit. The conformational flexibility of the cycloheptane backbone could impart unique physical properties to the resulting material, such as a low glass transition temperature or high impact resistance.

Furthermore, the phenyl ring can be functionalized to introduce properties such as liquid crystallinity, chromophoric behavior, or the ability to coordinate with metal ions. For example, the synthesis of a liquid crystalline polymer could be envisioned by incorporating mesogenic groups onto the phenyl ring of this compound monomers prior to polymerization. The rigid mesogenic units combined with the flexible cycloheptane spacers could lead to the formation of novel liquid crystalline phases. The ability to precisely position functionalities in three-dimensional space is a key aspect of designing such advanced materials. tcd.ie

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The future of benzylidene-cycloheptane synthesis is intrinsically linked to the adoption of green and sustainable chemistry principles. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes. semanticscholar.org Current research is therefore focused on developing more environmentally benign alternatives.

One promising approach is the use of solvent-free reaction conditions. tandfonline.commdpi.com For the synthesis of analogous compounds like α,α′-bis(substituted-benzylidene)cycloalkanones, solvent-free Claisen-Schmidt reactions using solid NaOH as a catalyst and a grinding technique have demonstrated quantitative yields (96–98%). mdpi.comscispace.comdntb.gov.ua This method significantly reduces waste and eliminates the need for volatile organic solvents. mdpi.com Another green technique is the use of microwave irradiation, which can dramatically reduce reaction times and improve energy efficiency. semanticscholar.orgrsc.orgsemanticscholar.orgproquest.comproquest.comresearchgate.net For instance, the synthesis of α,α′-bis(substituted benzylidene) cycloalkanones has been achieved in high yields under solvent-free and microwave irradiation conditions. rsc.org

The choice of catalyst is also a key consideration in green synthesis. While strong acids or bases are traditionally used, they can lead to side reactions and waste generation. tandfonline.commdpi.com Research is exploring the use of more benign and recyclable catalysts, such as p-toluenesulfonic acid (p-TSA) under solvent-free conditions, which has been shown to be effective for the preparation of 2,6-dibenzylidene cycloalkanones. tandfonline.comresearchgate.net

The following table summarizes various green chemistry approaches for the synthesis of benzylidene-cycloalkanone derivatives:

CatalystSolventEnergy SourceReaction TimeYieldReference
Solid NaOHSolvent-free (grinding)Mechanical5 minutes96-98% mdpi.com
[(Me3Si)2N]3Ln(μ-Cl)Li(THF)3Solvent-freeMicrowaveNot specifiedHigh rsc.org
p-TSASolvent-freeConventional Heating (80°C)Few minutesGood tandfonline.com
NaOHEthanol/WaterMicrowave2 minutesOptimized semanticscholar.org

These examples highlight a clear trend towards more sustainable synthetic routes that are not only better for the environment but also offer advantages in terms of efficiency and cost-effectiveness.

High-Throughput Screening in Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. nih.govnih.gov While specific studies on the HTS of this compound synthesis are not yet prevalent, the principles of HTS can be readily applied to optimize its formation, particularly through olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org

Automated synthesis platforms are central to HTS, enabling the rapid execution of a large number of experiments in parallel. imperial.ac.ukscripps.edusigmaaldrich.com These platforms can systematically vary reaction parameters such as catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for yield and selectivity. nih.gov For the synthesis of this compound, an HTS approach could involve:

Catalyst and Ligand Screening: A library of potential catalysts and ligands for the olefination reaction could be screened to identify the most active and selective combination.

Solvent and Base Screening: A diverse set of solvents and bases could be evaluated to determine their impact on reaction rate and product purity.

Temperature and Concentration Profiling: The effect of temperature and reactant concentrations could be systematically investigated to maximize the reaction yield.

Data from these high-throughput experiments can be analyzed using statistical tools to build predictive models for reaction outcomes. nih.gov This data-driven approach not only accelerates the optimization process but also provides a deeper understanding of the underlying reaction mechanisms. youtube.com The integration of automated synthesis with advanced analytical techniques, such as mass spectrometry and UV-visible spectroscopy, allows for rapid and efficient analysis of the reaction outcomes, further enhancing the speed of optimization. nih.gov

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. rsc.orgnih.govfrontiersin.orgrsc.org The integration of flow chemistry methodologies is a promising avenue for the synthesis of this compound, particularly for key steps like the Wittig or Horner-Wadsworth-Emmons olefination. acs.orgnih.govuaeu.ac.ae

In a flow chemistry setup, reagents are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. syrris.com This level of control can lead to higher yields, improved selectivity, and reduced reaction times compared to batch methods. acs.org For instance, the Wittig olefination of xylopyranose has been successfully performed under continuous flow conditions, resulting in similar yields and stereoselectivity to batch reactions but with a significantly reduced reaction time. acs.orgnih.gov

The benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous materials.

Improved Efficiency: The superior heat and mass transfer in flow reactors can lead to faster reaction rates and higher conversions.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactors.

Automation: Flow chemistry systems are readily automated, allowing for continuous and unattended operation.

The development of a continuous-flow synthesis of this compound would represent a significant step towards a more efficient and scalable manufacturing process.

Advanced Materials Science Applications (excluding direct compound properties)

While the direct properties of this compound are a subject of ongoing research, the broader class of benzylidene cycloalkanone derivatives has shown significant promise in advanced materials science. rsc.orgrsc.org These applications stem from the unique electronic and photochemical properties of the benzylidene moiety.

One of the most promising areas is in the development of novel polymers . univ.kiev.uacore.ac.uk Bisbenzylidene cycloalkanone (BBCA) units have been incorporated into various polymer architectures, from polyesters to polyimides. rsc.orgrsc.org These polymers often exhibit high thermal stability, photo-curing abilities, and interesting electronic and optical properties. rsc.orgrsc.org For example, polymers containing the bis(benzylidene)cycloalkanone group have been investigated as photo-cross-linkable liquid crystalline polymers. acs.org The benzylidene unit can also be functionalized to create polymers with applications in nonlinear optics . spiedigitallibrary.orgtuni.firesearchgate.netresearchgate.netjhuapl.edu The incorporation of electron-donating and electron-accepting groups into the benzylidene structure can lead to materials with large second-order hyperpolarizabilities, which are desirable for applications in optical signal processing and data storage. spiedigitallibrary.org

Furthermore, benzylidene derivatives are being explored as photoinitiators for polymerization processes. semanticscholar.orgacs.orgmdpi.comresearchgate.net For instance, a benzylidene cyclopentanone (B42830) derivative has been used as a photoinitiator for two-photon polymerization, a technique used in 3D printing and microfabrication. semanticscholar.orgmdpi.com The ability of these molecules to initiate polymerization upon exposure to light makes them valuable components in the formulation of photocurable resins and coatings. acs.org

The following table highlights potential materials science applications for polymers incorporating this compound-like structures:

Application AreaKey Feature of Benzylidene MoietyPotential Material
Photo-resists and AdhesivesPhoto-curing abilityCross-linkable polymers
HolographyPhotoreactivityData storage materials
Organic ElectronicsElectronic conductivitySemiconducting polymers
Nonlinear OpticsLarge hyperpolarizabilityOptical switching materials
3D PrintingPhotoinitiationPhotopolymer resins

Future research will likely focus on synthesizing and characterizing novel polymers and materials that incorporate the this compound scaffold to explore and harness these potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzylidene-cycloheptane, and how can purity >95% be achieved?

  • Methodological Answer : The most common synthesis involves a Wittig reaction between cycloheptanone and benzyltriphenylphosphonium chloride. Key steps include:

  • Solvent Optimization : Use anhydrous THF under inert gas (N₂/Ar) to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, 70:30 methanol/water, λ = 254 nm) and ¹H/¹³C NMR (CDCl₃, δ 7.2–7.4 ppm for benzylidene protons) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H NMR (aromatic protons), FT-IR (C=C stretch at ~1600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Purity Assessment : Reverse-phase HPLC with UV detection and GC-MS for volatile byproduct analysis .
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves stereochemical ambiguities .

Q. How does solvent polarity affect the stability of this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Store solutions in aprotic solvents (e.g., DMSO, DMF) at 4°C, shielded from light.
  • Monitor degradation via UV-Vis spectroscopy (λmax shifts indicate π-system alterations) and TLC at weekly intervals .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound’s [4+2] cycloaddition reactions be resolved?

  • Methodological Answer :

  • Comparative Studies : Replicate conflicting experiments under controlled conditions (temperature, catalyst loading).
  • Isotopic Labeling : Use ¹³C-labeled reactants to track regioselectivity via NMR.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare transition state energies for competing pathways .
    • Data Contradiction Analysis : Discrepancies may arise from solvent dielectric effects or hidden intermediates. Validate via in-situ IR monitoring .

Q. What strategies optimize this compound’s enantioselective synthesis for chiral catalyst screening?

  • Methodological Answer :

  • Catalyst Libraries : Test chiral phosphine ligands (e.g., BINAP, Josiphos) in asymmetric Wittig reactions.
  • DOE (Design of Experiments) : Vary ligand/metal ratios and reaction time to maximize enantiomeric excess (ee).
  • Analytical Validation : Chiral HPLC (Chiralpak IA column) or polarimetry for ee quantification .

Q. How can computational chemistry predict this compound’s reactivity in novel photochemical applications?

  • Methodological Answer :

  • TD-DFT Simulations : Calculate excited-state energies and orbital transitions to identify photoactive moieties.
  • Reaction Pathway Mapping : Use software like Gaussian or ORCA to model UV-induced isomerization pathways.
  • Experimental Cross-Validation : Compare computed λmax with experimental UV-Vis spectra .

Ethical and Reproducibility Considerations

  • Data Integrity : Cross-validate results using orthogonal methods (e.g., NMR + HRMS) to avoid mischaracterization .
  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over unreviewed platforms like benchchem.com .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.